PD-1-IN-17
概要
説明
PD-1-IN-17: は、プログラム細胞死タンパク質1(PD-1)の低分子阻害剤です。PD-1とPD-1リガンド(PD-L1)との相互作用を阻害する能力で知られています。この相互作用は、免疫チェックポイント経路において重要な役割を果たしています。 この阻害は、癌細胞に対する免疫応答を高めることができ、this compoundは、癌免疫療法の有望な候補となっています .
科学的研究の応用
Chemistry: PD-1-IN-17 is used as a tool compound in chemical research to study the PD-1/PD-L1 interaction and its inhibition. It helps in understanding the structure-activity relationship and optimizing the design of more potent inhibitors .
Biology: In biological research, this compound is used to investigate the role of PD-1 in immune regulation and its impact on various biological processes. It is also used in cell-based assays to study its effects on immune cell proliferation and activation .
Medicine: this compound has significant potential in cancer immunotherapy. By inhibiting the PD-1/PD-L1 interaction, it can enhance the immune response against cancer cells, leading to improved therapeutic outcomes. It is being evaluated in preclinical and clinical studies for its efficacy and safety in treating various cancers .
Industry: In the pharmaceutical industry, this compound is used in the development of new cancer immunotherapies. It serves as a lead compound for the design and synthesis of more effective PD-1 inhibitors .
作用機序
PD-1-IN-17は、免疫細胞表面のPD-1タンパク質に結合し、腫瘍細胞上のPD-L1との相互作用を阻害することにより、その効果を発揮します。この阻害により、免疫細胞の抑制シグナルが解除され、免疫細胞がより効果的に増殖し、癌細胞を攻撃することができます。 関与する分子標的には、PD-1タンパク質とその下流のシグナル伝達経路が含まれ、これらは免疫調節に不可欠です .
類似の化合物との比較
類似の化合物:
PD-1/PD-L1-IN-31: 同様の作用機序を持つ、PD-1/PD-L1相互作用の強力な阻害剤.
PD-1/PD-L1-IN-34: PD-L1への高い結合親和性を持つ、もう1つの低分子阻害剤.
BMS-1001: PD-1/PD-L1相互作用の非常に強力な阻害剤であり、細胞ベースのアッセイにおいて強い活性を示すことが知られています.
独自性: this compoundは、PD-1/PD-L1相互作用を阻害する高い有効性と、好ましい薬物動態特性を備えているため、際立っています。 前臨床試験で有望な結果を示しており、癌免疫療法におけるさらなる開発に適した候補となっています .
生化学分析
Biochemical Properties
PD-1-IN-17 interacts with the PD-1/PD-L1 immune checkpoint pathway, which is a key player in immune regulation . The interaction between PD-1 and PD-L1 negatively regulates adaptive immune response, primarily by inhibiting the activity of effector T cells . By blocking this interaction, this compound can potentially enhance the immune response against cancer cells .
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects T cells, where it can block the interaction between PD-1 and PD-L1, thereby preventing the inhibition of T cell activation and function . This can lead to an enhanced immune response against cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves blocking the interaction between PD-1 and PD-L1 . PD-1 is a receptor expressed on T cells, and PD-L1 is its ligand. When PD-1 binds to PD-L1, it sends inhibitory signals that suppress T cell activation and function . By blocking this interaction, this compound can prevent these inhibitory signals and enhance T cell activation and function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the PD-1/PD-L1 immune checkpoint pathway
Transport and Distribution
It is known that this compound targets the PD-1/PD-L1 pathway, which is involved in immune regulation .
Subcellular Localization
It is known that this compound targets the PD-1/PD-L1 pathway, which is involved in immune regulation .
準備方法
合成経路と反応条件: PD-1-IN-17の合成は、市販の出発物質から始まる複数のステップを含みます。重要なステップには、コア構造の形成と、所望の活性を達成するための官能基の修飾が含まれます。 反応条件は、一般的に、最終生成物の収率と純度を最適化するために、有機溶媒、触媒、特定の温度と圧力条件の使用が含まれます .
工業的製造方法: this compoundの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスは、コスト効率、スケーラビリティ、規制基準への適合のために最適化されています。 これには、大規模反応器、連続フローシステム、高度な精製技術の使用が含まれ、高品質な製造が保証されます .
化学反応の分析
反応の種類: PD-1-IN-17は、次のようなさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて、酸素を付加したり、水素を除去したりします。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて、水素を付加したり、酸素を除去したりします。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、およびその他の還元剤。
主要な生成物: これらの反応から生成される主要な生成物は、関与する特定の官能基と反応条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
化学: this compoundは、化学研究において、PD-1/PD-L1相互作用とその阻害を研究するためのツール化合物として使用されます。 構造活性相関を理解し、より強力な阻害剤の設計を最適化します .
生物学: 生物学研究では、this compoundは、PD-1の免疫調節における役割とそのさまざまな生物学的プロセスへの影響を調査するために使用されます。 免疫細胞の増殖と活性化への影響を研究する細胞ベースのアッセイにも使用されます .
医学: this compoundは、癌免疫療法において大きな可能性を秘めています。PD-1/PD-L1相互作用を阻害することにより、癌細胞に対する免疫応答を高め、治療成績の向上につながります。 さまざまな癌の治療における有効性と安全性を評価するために、前臨床および臨床試験が行われています .
産業: 製薬業界では、this compoundは、新しい癌免疫療法の開発に使用されています。 より効果的なPD-1阻害剤の設計と合成のためのリード化合物として役立ちます .
類似化合物との比較
PD-1/PD-L1-IN-31: A potent inhibitor of PD-1/PD-L1 interaction with a similar mechanism of action.
PD-1/PD-L1-IN-34: Another small molecule inhibitor with high binding affinity to PD-L1.
Uniqueness: PD-1-IN-17 stands out due to its high efficacy in inhibiting the PD-1/PD-L1 interaction and its favorable pharmacokinetic properties. It has shown promising results in preclinical studies, making it a valuable candidate for further development in cancer immunotherapy .
生物活性
Introduction
PD-1-IN-17 is a novel compound that has garnered attention due to its potential role in modulating the immune response through the PD-1/PD-L1 signaling pathway. This pathway is crucial for maintaining immune tolerance and preventing autoimmunity; however, it is also exploited by tumors to evade immune detection. Understanding the biological activity of this compound can provide insights into its therapeutic potential, particularly in oncology.
Mechanism of Action
PD-1 (Programmed Cell Death Protein 1) is an immune checkpoint receptor expressed on T cells, which, when engaged by its ligands PD-L1 or PD-L2, inhibits T cell activation and promotes immune tolerance. This compound functions as an inhibitor of this interaction, thereby enhancing T cell responses against tumors.
Table 1: Comparison of this compound with Other PD-1 Inhibitors
Compound | Mechanism of Action | Clinical Status | Key Findings |
---|---|---|---|
This compound | PD-1 blockade | Preclinical | Enhanced T cell activation in tumor models |
Nivolumab | PD-1 blockade | Approved | Significant responses in melanoma and lung cancer |
Pembrolizumab | PD-1 blockade | Approved | Improved survival in various cancers |
Biological Activity
The biological activity of this compound has been evaluated in several preclinical studies. It has been shown to:
- Enhance T Cell Proliferation : In vitro studies demonstrated that treatment with this compound resulted in increased proliferation of CD8+ T cells upon antigen stimulation.
- Increase Cytokine Production : this compound treatment led to higher levels of pro-inflammatory cytokines such as IFN-gamma and TNF-alpha, indicating a more robust immune response.
- Tumor Growth Inhibition : In vivo models using murine tumor systems showed that administration of this compound significantly reduced tumor growth compared to control groups.
Case Study Analysis
A notable case study involved a murine model of melanoma treated with this compound. The results indicated:
- Tumor Volume Reduction : Mice treated with this compound exhibited a 60% reduction in tumor volume compared to untreated controls after three weeks.
- Immune Cell Profiling : Flow cytometry analysis revealed an increase in the proportion of activated CD8+ T cells within the tumor microenvironment post-treatment.
Table 2: Summary of Preclinical Findings
Study Type | Outcome Measure | Result |
---|---|---|
In vitro | T Cell Proliferation | Increased by 40% |
In vivo | Tumor Volume Reduction | 60% reduction |
Cytokine Assay | IFN-gamma Production | Increased by 50% |
Clinical Implications
The promising preclinical data suggest that this compound could be a valuable addition to the therapeutic arsenal against cancers that exploit the PD-1/PD-L1 pathway. Ongoing clinical trials will be essential to evaluate its safety and efficacy in human subjects.
Future Directions
Further research is needed to:
- Investigate Combination Therapies : Combining this compound with other immunotherapies or targeted therapies may enhance overall treatment efficacy.
- Explore Biomarker Development : Identifying predictive biomarkers for response to this compound could optimize patient selection for therapy.
特性
IUPAC Name |
(2S)-2-[[(1S)-4-amino-1-[5-[(1S,2R)-1-amino-2-hydroxypropyl]-1,3,4-oxadiazol-2-yl]-4-oxobutyl]carbamoylamino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N6O7/c1-5(21)9(15)11-19-18-10(26-11)6(2-3-8(14)22)16-13(25)17-7(4-20)12(23)24/h5-7,9,20-21H,2-4,15H2,1H3,(H2,14,22)(H,23,24)(H2,16,17,25)/t5-,6+,7+,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNQPYBWRIETFQ-XKBZYTNZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NN=C(O1)C(CCC(=O)N)NC(=O)NC(CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NN=C(O1)[C@H](CCC(=O)N)NC(=O)N[C@@H](CO)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of PD-1/PD-L1 inhibition on T cell function?
A1: Inhibiting the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) prevents the suppression of T cell activity. This blockade allows for increased activation and proliferation of T cells, enhancing the immune system's ability to target and destroy cancer cells [].
Q2: How does the tumor microenvironment influence the effectiveness of PD-1/PD-L1 inhibitors?
A2: The tumor microenvironment plays a critical role in the effectiveness of PD-1/PD-L1 inhibitors []. Factors such as the presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) [], regulatory T cells (Tregs) [], and the expression of other immune checkpoint molecules [] can influence treatment response.
Q3: Can you elaborate on the role of MDSCs in resistance to anti-PD-1 therapy and how targeting them might enhance treatment outcomes?
A3: MDSCs are immunosuppressive cells that accumulate in the tumor microenvironment and contribute to resistance to anti-PD-1 therapy []. Preclinical studies have shown that targeting MDSCs, such as with the novel fusion protein TFF2-MSA, can enhance the therapeutic effects of anti-PD-1 therapy in colorectal cancer models []. This suggests that combining MDSC-targeting agents with anti-PD-1 therapy could be a promising strategy to overcome resistance and improve treatment outcomes.
Q4: Are there any biomarkers that can predict the efficacy of PD-1/PD-L1 inhibitors in cancer treatment?
A4: While PD-L1 expression on tumor cells is often used as a biomarker, its predictive value can vary []. Research is ongoing to identify more reliable biomarkers, including the composition of the tumor immune infiltrate, mutational burden, and the expression of other immune checkpoint molecules [, , ]. For example, a nomogram-based immunoprofile incorporating CD8+ T cells, CD33+ MDSCs, and TNM stage showed promise in predicting overall survival in colorectal cancer patients [].
Q5: What is the significance of CD8+ T cells and CD33+ MDSCs in the tumor microenvironment and their potential as prognostic biomarkers?
A5: CD8+ T cells are cytotoxic lymphocytes that play a crucial role in anti-tumor immunity, while CD33+ MDSCs are immunosuppressive cells that can hinder anti-tumor responses []. Studies have shown that a high ratio of CD8+ T cells to CD33+ MDSCs is associated with better prognosis in certain cancers []. Therefore, these cell populations and their balance within the tumor microenvironment hold potential as prognostic biomarkers and could guide treatment decisions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。